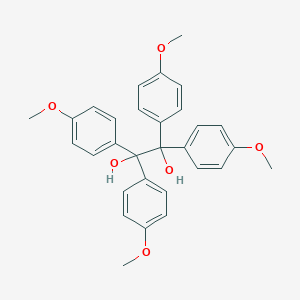

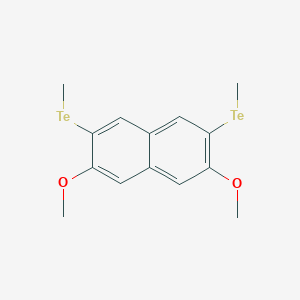

![molecular formula C13H8N4 B035426 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile CAS No. 104691-51-2](/img/structure/B35426.png)

4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

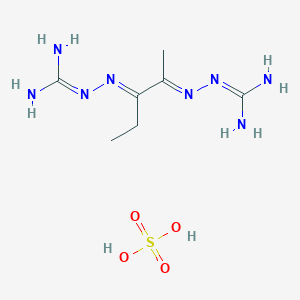

4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile is a chemical compound with the molecular formula C13H8N4 . It is a derivative of imidazopyridine, which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile and similar compounds often involves the Povarov (aza-Diels–Alder) reaction and oxidation reactions . The Povarov reaction is a type of multi-component reaction that can be used to construct complex molecular structures .Molecular Structure Analysis

The molecular structure of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic system consisting of an imidazole ring and a pyrimidine ring .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives, including 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile, have been studied for their reactivity in various chemical reactions . For instance, they have been found to be effective inhibitors of mild steel corrosion in HCl solution .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile are largely determined by its molecular structure. For instance, its ability to inhibit corrosion is related to the presence of polar groups in its structure, which can interact with the metal surface .Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some of these compounds exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Anticancer Drugs

Imidazo[1,5-a]pyridine derivatives have shown promise in the pharmaceutical field, particularly as potential anticancer drugs . Their luminescent properties also make them useful for confocal microscopy and imaging .

Optoelectronic Devices

The luminescent properties of imidazo[1,5-a]pyridine derivatives make them useful in the development of optoelectronic devices . These compounds can be used in the creation of light-emitting diodes (LEDs), photovoltaic cells, and other electronic devices that operate using light .

Sensors

Imidazo[1,5-a]pyridine derivatives can also be used in the development of sensors . Their luminescent properties can be leveraged to create sensors that respond to changes in their environment by altering their light emission .

Antimicrobial Agents

Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile and similar compounds could potentially be used as antimicrobial agents . The antibacterial and antifungal activity of these compounds can be measured in terms of the diameters of the zones of inhibition .

Viral Replication Suppressors

Nucleoside and non-nucleoside derivatives based on an aromatic system extended in comparison with the parent cytosine nucleobase have been synthesized and tested for their ability to suppress viral replication in vitro .

Mechanism of Action

Target of Action

The primary targets of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile are KRAS G12C and Cyclooxygenase-2 (COX-2) . KRAS G12C is a specific mutation in the KRAS gene that plays a crucial role in cell signaling pathways, influencing cell growth and survival. COX-2 is an enzyme that plays a key role in the inflammatory response by producing prostaglandins .

Mode of Action

4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile interacts with its targets through a covalent bond . It acts as a covalent inhibitor, attaching to its target and modifying it, which can lead to the inhibition of the target’s function . For COX-2, the compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site .

Biochemical Pathways

The compound affects the KRAS signaling pathway and the prostaglandin synthesis pathway. By inhibiting KRAS G12C, it can disrupt cell signaling pathways that promote cell growth and survival . By inhibiting COX-2, it can reduce the production of prostaglandins, thereby reducing inflammation .

Result of Action

The compound has shown potential as an anticancer agent for KRAS G12C-mutated cells . It also demonstrated significant COX-2 inhibitory effects, even more than celecoxib, a reference drug . These results suggest that the compound could have potential therapeutic applications in treating cancers and inflammatory conditions.

Future Directions

Imidazo[1,2-a]pyrimidine derivatives, including 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile, have a wide range of potential applications in fields such as medicinal chemistry and materials science . Future research may focus on exploring these applications further, as well as developing more efficient and environmentally friendly methods for the synthesis of these compounds .

properties

IUPAC Name |

4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-8-10-2-4-11(5-3-10)12-9-17-7-1-6-15-13(17)16-12/h1-7,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHNIVDOVYJXSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384616 |

Source

|

| Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104691-51-2 |

Source

|

| Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

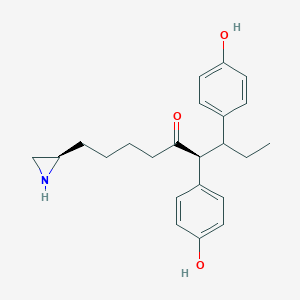

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)

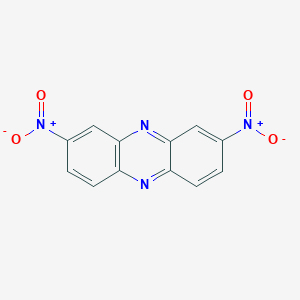

![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)

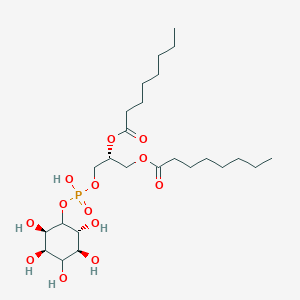

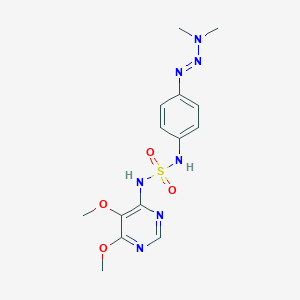

![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)

![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

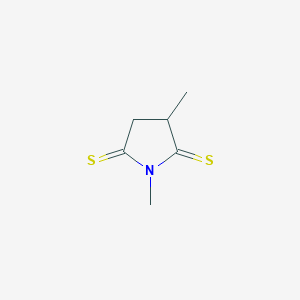

![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)